N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride
Description
N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperidine ring and a piperazine ring, both of which are functionalized with carbonyl and carboxamide groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2.ClH/c1-15(2)13(19)17-9-7-16(8-10-17)12(18)11-5-3-4-6-14-11;/h11,14H,3-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWCNCCXBWREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride typically involves the following steps:
Formation of the Piperidine-2-carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonyl source, such as acyl chloride or anhydride, under basic conditions to form the piperidine-2-carbonyl intermediate.
Coupling with Piperazine: The piperidine-2-carbonyl intermediate is then reacted with piperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired piperazine-1-carboxamide derivative.
Dimethylation: The piperazine-1-carboxamide derivative is then subjected to dimethylation using a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Formation of Hydrochloride Salt: Finally, the dimethylated product is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically obtained in high purity through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the piperidine and piperazine rings.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide
- N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrobromide
- N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;acetate
Uniqueness
N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for applications requiring aqueous solutions, such as biological assays and pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
